5-bromo-N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]furan-2-carboxamide
Overview
Description
5-bromo-N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-furoyl chloride. This intermediate is then reacted with 2-hydroxy-5-nitroaniline in the presence of a base to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of copper(I) iodide (CuI) as a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of 2-amino-5-bromo-N-[(2-hydroxyphenyl)carbamothioyl]furan-2-carboxamide.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
5-bromo-N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-nitropyridine: Shares the bromine and nitro groups but lacks the furan ring and carbamothioyl group.
5-bromo-2-hydroxybenzonitrile: Contains the bromine and hydroxy groups but differs in the presence of a nitrile group instead of the carbamothioyl group.
2-hydroxy-5-nitrobenzyl bromide: Similar nitrophenyl group but lacks the furan ring and carbamothioyl group.
Uniqueness
5-bromo-N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]furan-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the carbamothioyl group sets it apart from other similar compounds, providing a unique scaffold for drug design and material development.
Properties
IUPAC Name |
5-bromo-N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O5S/c13-10-4-3-9(21-10)11(18)15-12(22)14-7-5-6(16(19)20)1-2-8(7)17/h1-5,17H,(H2,14,15,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSOKXYGJYIGDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(O2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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